3,3',4,4'-Biphenyltetracarboxylic dianhydride
Overview
Description
[5,5’-Biisobenzofuran]-1,1’,3,3’-tetrone is an organic compound known for its unique structure and properties It is a derivative of isobenzofuran and is characterized by the presence of four ketone groups
Mechanism of Action
Target of Action
The primary target of 3,3’,4,4’-Biphenyltetracarboxylic Dianhydride is the formation of polyimide resins . These resins are components of super-engineering plastics , which are used in various information and electronic technology products .
Mode of Action
3,3’,4,4’-Biphenyltetracarboxylic Dianhydride interacts with its targets by polymerizing with a variety of diamines . This interaction results in the formation of polyimide insulating materials . These materials exhibit excellent heat resistance, hydrolysis resistance, and good mechanical and flexibility properties .
Biochemical Pathways
The biochemical pathway involved in the action of 3,3’,4,4’-Biphenyltetracarboxylic Dianhydride is the synthesis of high molecular weight aromatic polyamide fibers . This compound can also be used in the formation of hybrid nanocomposite films .
Result of Action
The result of the action of 3,3’,4,4’-Biphenyltetracarboxylic Dianhydride is the creation of materials with high strength, high modulus, high and low temperature resistance, and radiation resistance . These materials are used in various fields such as aerospace, spaceflight, mechanical engineering, chemical engineering, and microelectronics .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,3’,4,4’-Biphenyltetracarboxylic Dianhydride. For instance, it is recommended to store this compound in a well-ventilated place and keep the container tightly closed . It is also important to avoid letting the product enter drains, surface, and ground water . Furthermore, the use of ionic liquids as environmentally benign reaction media has been suggested .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5,5’-Biisobenzofuran]-1,1’,3,3’-tetrone typically involves the oxidation of isobenzofuran derivatives. One common method is the oxidation of 5,5’-biisobenzofuran using strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions. The reaction is usually carried out in a solvent like acetic acid or dichloromethane at elevated temperatures to ensure complete oxidation.
Industrial Production Methods: In an industrial setting, the production of [5,5’-Biisobenzofuran]-1,1’,3,3’-tetrone can be scaled up by employing continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalytic oxidation processes is also explored to enhance efficiency and reduce environmental impact.
Types of Reactions:
Oxidation: [5,5’-Biisobenzofuran]-1,1’,3,3’-tetrone can undergo further oxidation to form more complex derivatives.
Reduction: It can be reduced to form dihydro derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in electrophilic substitution reactions, where one of the ketone groups is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, dichloromethane.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.
Major Products:
Oxidation: Higher oxidation state derivatives.
Reduction: Dihydro derivatives.
Substitution: Functionalized isobenzofuran derivatives.
Scientific Research Applications
[5,5’-Biisobenzofuran]-1,1’,3,3’-tetrone has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Comparison with Similar Compounds
Isobenzofuran: The parent compound, which lacks the additional ketone groups.
Naphthalene-1,4,5,8-tetrone: A structurally similar compound with a different arrangement of ketone groups.
Anthraquinone: Another related compound with a similar core structure but different functional groups.
Uniqueness: [5,5’-Biisobenzofuran]-1,1’,3,3’-tetrone stands out due to its unique arrangement of four ketone groups, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound in research and industry.
Properties
IUPAC Name |
5-(1,3-dioxo-2-benzofuran-5-yl)-2-benzofuran-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H6O6/c17-13-9-3-1-7(5-11(9)15(19)21-13)8-2-4-10-12(6-8)16(20)22-14(10)18/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKDNYTOXBCRNPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C3=CC4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H6O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8044886 | |
Record name | 5,5'-Bi-2-benzofuran-1,1',3,3'-tetrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8044886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
Record name | [5,5'-Biisobenzofuran]-1,1',3,3'-tetrone | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
2420-87-3 | |
Record name | 3,3′,4,4′-Biphenyltetracarboxylic dianhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2420-87-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,5'-Bi-2-benzofuran-1,1',3,3'-tetrone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002420873 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [5,5'-Biisobenzofuran]-1,1',3,3'-tetrone | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 5,5'-Bi-2-benzofuran-1,1',3,3'-tetrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8044886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-biphthalic dianhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.585 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5,5'-BI-2-BENZOFURAN-1,1',3,3'-TETRONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SN5KO2N6PC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The molecular formula of BPDA is C16H6O6, and its molecular weight is 290.20 g/mol.
ANone: While both isomers are dianhydrides, X-ray crystallography shows that 3,3',4,4'-BPDA has a planar structure with a dihedral angle of 0° between the two phenyl rings. In contrast, 2,2',3,3'-BPDA exhibits a non-planar structure with a dihedral angle of 62.9°. [] This difference in configuration significantly influences the properties of the resulting polyimides.
ANone: BPDA serves as a dianhydride monomer, reacting with diamines through a two-step process. Initially, a poly(amic acid) precursor is formed, which is subsequently imidized, typically through thermal treatment, to yield the final polyimide. [, , , , , ]
ANone: Several strategies can enhance solubility:
- Copolymerization: Introducing flexible or kinked monomers alongside BPDA during synthesis disrupts chain packing, improving solubility. [, , , , , , ]
- Incorporating bulky substituents: Utilizing diamines with bulky side groups can hinder chain packing and increase free volume, enhancing solubility. [, , , ]
- Using specific solvents: Strong acids or amide-type solvents, sometimes with additives like lithium chloride, can dissolve certain BPDA-based polyimides. [, , ]
ANone: These materials find use in:
- High-performance films and coatings: Their thermal stability and mechanical strength make them suitable for aerospace applications, flexible electronics, and high-temperature insulation. [, , , , , , , ]
- Gas separation membranes: BPDA-based polyimides exhibit selective permeability to different gases, making them suitable for applications like carbon dioxide capture and hydrogen purification. [, , , ]
- Microelectronics: Low dielectric constants and high thermal stability make certain BPDA-based polyimides suitable for interlayer dielectrics in microelectronic devices. [, , , ]
ANone: Current research focuses on:
- Enhancing processability: Developing methods for easier processing and shaping of these materials without compromising their properties. [, , ]
- Tailoring properties: Fine-tuning the chemical structure and morphology to achieve specific properties, such as ultra-low dielectric constants, high gas permeability, or improved mechanical flexibility. [, , , , , , ]
- Exploring new applications: Investigating their potential in emerging fields like energy storage, sensors, and biomaterials. [, , , ]
ANone: While these materials offer excellent performance, their disposal and potential environmental impact require consideration.
- Recycling: Research is exploring methods for recycling and reusing BPDA-based polyimides to improve sustainability. []
- Biodegradability: Developing BPDA-based polyimides with improved biodegradability could reduce their long-term environmental impact. []
- Alternatives: Exploring alternative monomers and polymer systems with comparable performance but reduced environmental footprints is crucial. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.